6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one
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Overview
Description
6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one is a chemical compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound features a chromenone core with chloro, chloromethyl, and hydroxy substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one typically involves the chlorination of 7-hydroxy-2H-chromen-2-one derivatives. One common method includes the reaction of 7-hydroxy-2H-chromen-2-one with thionyl chloride to introduce the chloro substituent at the 6-position. The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to modify the chromenone core or the substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or methanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Derivatives with different functional groups replacing the chloro or chloromethyl groups.
Oxidation: Formation of 6-chloro-4-(formyl)-7-hydroxy-2H-chromen-2-one.
Reduction: Formation of reduced chromenone derivatives.
Scientific Research Applications
6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro and chloromethyl groups can participate in covalent bonding or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Another compound with chloro and chloromethyl substituents, but with a pyrazolo[3,4-d]pyrimidine core.
6-chloro-2,4-dihydroxyquinoline: A quinoline derivative with similar chloro and hydroxy substituents.
Uniqueness
6-chloro-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one is unique due to its chromenone core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-4-(chloromethyl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O3/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,13H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZNLSFVNVBNBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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